

Unveiling the Binding Potential: A Comparative Docking Analysis of 4'-Methoxyresveratrol

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Compound of Interest		
Compound Name:	4'-Methoxyresveratrol	
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A deep dive into the computational assessment of **4'-Methoxyresveratrol** against key biological targets reveals a nuanced landscape of binding affinities and inhibitory potential when compared to its parent compound, resveratrol, and other related stilbenoids. This guide synthesizes findings from multiple in-silico studies, presenting a comparative analysis of their docking performance, supported by detailed experimental protocols and visual representations of relevant biological pathways.

Recent computational studies have highlighted **4'-Methoxyresveratrol** (4'-MRESV) as a compound of significant interest, often exhibiting comparable or superior binding affinities to various protein targets compared to resveratrol. These in-silico investigations are crucial in guiding further drug development and understanding the structure-activity relationships of these bioactive molecules.

Comparative Docking Performance: A Tabular Summary

The following tables summarize the quantitative data from various molecular docking studies, comparing the binding energies and inhibitory concentrations of **4'-Methoxyresveratrol** and its analogs against several key protein targets.

Table 1: Comparative Binding Affinities Against Various Targets



Compound	Target Protein	Binding Energy (kcal/mol)	Reference
4'-Methoxyresveratrol (4'-MRESV)	PAR1	-9 to -11 (Average)	[1]
Resveratrol	PAR1	Less than 4'-MRESV	[1]
Resveratrol Derivatives (general)	Tyrosinase	-5.9 to -7.3	[2]
Kojic Acid (Control)	Tyrosinase	-5.6	[2]
Dihydrooxyresveratrol (4)	COX-2	-85.29 (in vacuo), -47.16 (aqueous)	[3]
Resveratrol	SIRT1	-6.4	[4]
Pterostilbene	SIRT1	-6.5	[4]
Curcumin	SIRT1	-7.1	[4]
Resveratrol 4'-(6- galloylglucoside)	SIRT1	-46.8608 kJ/mol	[5]

Table 2: Comparative In-Vitro Inhibitory Activity



Compound	Biological Activity	IC50 Value	Reference
4'-Methoxyresveratrol (4'-MRESV)	Anti-platelet (TRAP-induced)	~2.5 orders of magnitude lower than resveratrol	[6][7]
3-MRESV	Anti-proliferative (PC-3 cells)	More potent than resveratrol	[1][7]
3,4'-DMRESV and TMRESV	Anti-proliferative (HCT116 cells)	More potent than resveratrol	[1][7]
Dihydrooxyresveratrol (4)	COX-2 Inhibition	11.50 ± 1.54 μM	[3]
Oxyresveratrol	Tyrosinase Inhibition	More potent than resveratrol	[8]
Resveratrol Analog 'D'	Tyrosinase Inhibition	28.66 μg/mL	[9]
Resveratrol	Tyrosinase Inhibition	57.05 μg/mL	[9]

In-Depth Look at Experimental Protocols

The accuracy and reliability of molecular docking studies are intrinsically linked to the methodologies employed. The following protocols are based on the experimental sections of the cited research.

Molecular Docking Protocol for PAR1

In a study investigating the binding of resveratrol methoxy derivatives with the Protease-Activated Receptor 1 (PAR1), an induced-fit docking algorithm was utilized as implemented in the Schrödinger Suite.[6] The grid box for the docking calculations was centered on the ligand present in the crystal structure. The size of the grid box was defined as twice the distance from the ligand's center to its furthest atom, with an additional 10 Å in each dimension. The scoring calculations were performed using the standard precision (SP) mode.[6]

Molecular Docking Protocol for Tyrosinase



For the investigation of tyrosinase inhibition, molecular docking was performed using tyrosinase from Agaricus bisporus (PDB ID: 2Y9X).[2] A standard docking protocol was validated and then applied to the resveratrol derivatives. While the specific software is not mentioned in this abstract, such studies typically involve defining a binding site and using a scoring function to rank the binding affinities of the ligands.[2] Another study utilized AutoDock 4, AutoDock Vina, and ArgusLab 4.0.1 for docking hydroxyl-substituted 2-phenyl-naphthalenes with tyrosinase (PDB entry: 3NQ1), employing a genetic algorithm for the docking runs.[10]

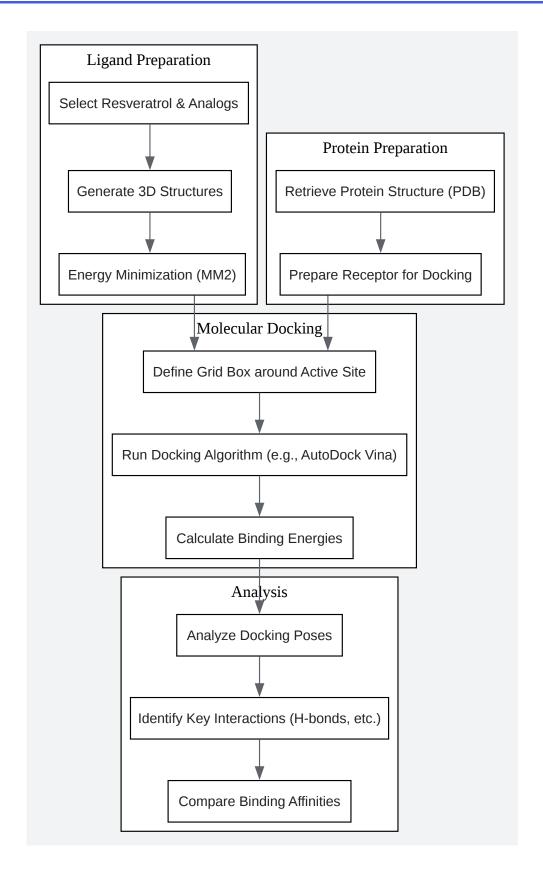
Molecular Docking Protocol for SIRT1

Comparative docking of resveratrol and its derivatives with Sirtuin 1 (SIRT1) was conducted using AutoDock Vina.[5] The 3D structures of the ligands were prepared and energetically minimized using the MM2 force field with ChemDraw and Chem3D tools. The SIRT1 protein structure with PDB ID 5BTR was used as the receptor for the docking analysis.[5][11]

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

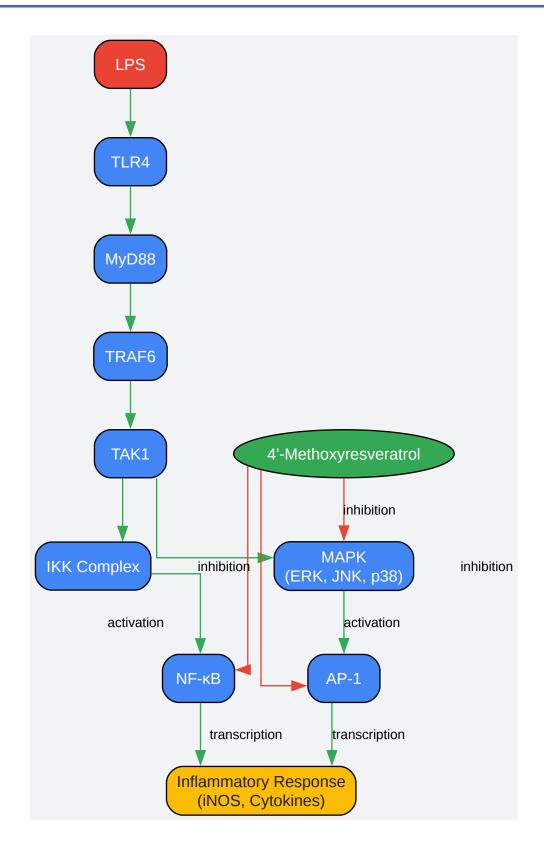




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Caption: A generalized workflow for comparative molecular docking studies.





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Caption: The anti-inflammatory signaling pathway inhibited by **4'-Methoxyresveratrol**.[12]



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